5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of a fluorophenyl group, an isopropylphenyl group, a tosyl group, and a hydroxy group attached to a pyrrolone ring
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-(4-propan-2-ylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-16(2)18-8-12-21(13-9-18)28-23(19-6-10-20(27)11-7-19)25(24(29)26(28)30)33(31,32)22-14-4-17(3)5-15-22/h4-16,23,29H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAWLOAXFHZYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Addition of the Tosyl Group: The tosyl group can be added using tosyl chloride in the presence of a base such as pyridine.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride, pyridine, nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, boronic acids, bases such as potassium carbonate.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one: Similar structure with a chlorine atom instead of a fluorine atom.
5-(4-bromophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one: Similar structure with a bromine atom instead of a fluorine atom.
5-(4-methylphenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one imparts unique electronic and steric properties that can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Biological Activity
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. The compound's unique structure, characterized by a pyrrolidine ring and various functional groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C24H20FNO4S, with a molecular weight of approximately 423.46 g/mol. Its structure includes:
- Pyrrolidine ring : Central to its chemical properties.
- Fluorophenyl group : Potentially enhancing lipophilicity and biological activity.
- Hydroxy group : May contribute to hydrogen bonding and receptor interactions.
- Methylbenzenesulfonyl group : Known for its role in enhancing solubility and stability.
Understanding the mechanism of action is crucial for elucidating the compound's biological effects. Research indicates that this compound interacts with various biological targets, including enzymes and receptors.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activities, affecting signaling pathways related to inflammation and cancer.
Antimicrobial Activity
Studies have shown that derivatives of similar compounds exhibit significant antibacterial properties. For instance, compounds with similar structural features have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli. The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic processes.
| Compound | Target Bacteria | Activity |
|---|---|---|
| 5-(4-fluorophenyl)-3-hydroxy... | S. aureus | Significant |
| 5-(4-fluorophenyl)-3-hydroxy... | E. coli | Moderate |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. In vivo studies indicate that it may reduce paw edema in animal models, suggesting its effectiveness in managing inflammation.
Study on Antimicrobial Activity
A recent study evaluated the antibacterial effects of this compound against multiple bacterial strains using the agar disc-diffusion method. Results indicated that the compound exhibited a potent inhibitory effect on S. aureus, highlighting its potential as an antibacterial agent.
Anti-inflammatory Research
In a controlled experiment involving carrageenan-induced paw edema in mice, the administration of the compound significantly reduced inflammation compared to control groups. This suggests that it may possess anti-inflammatory properties beneficial for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
